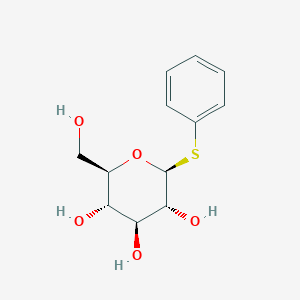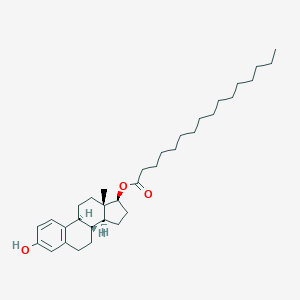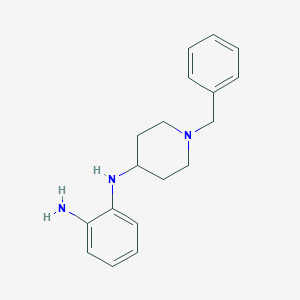
Phényl-β-D-thioglucopyranoside
Vue d'ensemble
Description
Phenyl-beta-D-thioglucopyranoside, also known as Phenyl-beta-D-thioglucopyranoside, is a useful research compound. Its molecular formula is C12H16O5S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenyl-beta-D-thioglucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl-beta-D-thioglucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition des cotransporteurs sodium-D-glucose (SGLT)
Le phényl-β-D-thioglucopyranoside a été montré pour inhiber l'activité des cotransporteurs sodium-D-glucose (SGLT) 1 et 2 par un mécanisme d'inhibition compétitive . Ce composé a un effet inhibiteur plus fort sur le SGLT2 que sur le SGLT1 . Cette propriété en fait un candidat potentiel pour le développement d'agents thérapeutiques pour les maladies liées au transport du glucose, comme le diabète.
Actions biochimiques et physiologiques
Le this compound a été utilisé dans des études portant sur ses actions biochimiques et physiologiques . Par exemple, il a été utilisé dans des études cinétiques sur la β-D-glucosidase à large spécificité du rein de porc .
Recherche en protéomique
Le this compound est également utilisé dans la recherche en protéomique . La protéomique est une branche de la biologie qui étudie les protéines, leurs structures et leurs fonctions. Ce composé peut être utilisé pour étudier les interactions protéiques, identifier les protéines et étudier la structure et la fonction des protéines .
Développement d'agents thérapeutiques
En raison de sa capacité à inhiber le SGLT1 et le SGLT2, le this compound peut être utilisé dans le développement d'agents thérapeutiques pour les maladies liées au transport du glucose . Cela comprend des conditions comme le diabète, où le contrôle des niveaux de glucose est crucial .
Synthèse chimique
Le this compound peut être utilisé en synthèse chimique comme élément constitutif pour créer des molécules plus complexes . Sa structure et ses propriétés uniques en font un composant précieux dans la synthèse de divers composés chimiques
Mécanisme D'action
Target of Action
The primary targets of Phenyl-beta-D-thioglucopyranoside are the sodium-D-glucose cotransporters (SGLT) 1 and 2 . These transporters play a crucial role in glucose reabsorption in the kidneys and glucose absorption in the intestine.
Mode of Action
Phenyl-beta-D-thioglucopyranoside interacts with its targets through a competitive inhibition mechanism . It competes with D-glucose for binding to the SGLT transporters, thereby inhibiting the transporters’ activity. Interestingly, Phenyl-beta-D-thioglucopyranoside has a stronger inhibitory effect on SGLT2 than on SGLT1 .
Analyse Biochimique
Biochemical Properties
Phenyl-beta-D-thioglucopyranoside has been shown to inhibit the activity of sodium-D-glucose cotransporter (SGLT) 1 and 2 by a competitive inhibition mechanism . It has a stronger inhibitory effect on SGLT2 than 1 .
Cellular Effects
Phenyl-beta-D-thioglucopyranoside binds to the cell membrane of cancer cells and induces apoptosis by inhibiting the synthesis of proteins . This compound also has alkenyl and haloalkyl groups, which may be important for its biological activity .
Molecular Mechanism
The molecular mechanism of Phenyl-beta-D-thioglucopyranoside involves its interaction with sodium-D-glucose cotransporters (SGLT) 1 and 2 . It acts as a competitive inhibitor, thereby reducing the activity of these transporters . This leads to a decrease in glucose uptake, which can have significant effects on cellular metabolism .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLYAISOYPJBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2936-70-1 | |
| Record name | NSC231833 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

![2-[(Phenylmethoxy)methyl]butanoic Acid](/img/structure/B31058.png)
![2-[(Phenylmethoxy)methyl]-1-butanol](/img/structure/B31060.png)









